2-(Hexadec-2-enoyl)cyclohexane-1,3-dione
Description
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a hexadec-2-enoyl group substituted at the 2-position of the dione ring. Cyclohexane-1,3-dione derivatives are recognized for their structural versatility and broad biological activities, including herbicidal, anticancer, and enzyme-inhibitory properties . The core cyclohexane-1,3-dione skeleton enables chelation of metal ions, such as ferrous ions in enzyme active sites, which underpins its role as a 4-hydroxyphenylpyruvate deoxygenase (HPPD) inhibitor in herbicides .
The synthesis of such derivatives typically involves Michael addition reactions between chalcones and dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of sodium acetate, followed by purification via column chromatography . Structural confirmation relies on spectroscopic techniques like FT-IR, $^1$H NMR, and $^13$C NMR . The hexadec-2-enoyl substituent introduces a long, unsaturated aliphatic chain, likely enhancing lipophilicity and influencing membrane permeability in biological systems.
Properties
CAS No. |
113629-81-5 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-hexadec-2-enoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h14,16,22H,2-13,15,17-18H2,1H3 |
InChI Key |
OKDLUIXFOICXQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)C1C(=O)CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Acylation of Cyclohexane-1,3-dione via Enolate Intermediates
The most widely employed method involves the acylation of cyclohexane-1,3-dione with hexadec-2-enoyl chloride. This two-step process begins with the generation of the enolate ion of cyclohexane-1,3-dione using a base such as potassium carbonate or sodium hydride in acetonitrile. Subsequent addition of hexadec-2-enoyl chloride at 25–30°C yields the enol ester intermediate, 3-oxocyclohex-1-en-1-yl hexadec-2-enoate.
Key Reaction:
$$
\text{Cyclohexane-1,3-dione} + \text{Hexadec-2-enoyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Enol ester intermediate} \xrightarrow{\text{DMAP, \Delta}} \text{this compound}
$$
The enol ester undergoes a DMAP-catalyzed rearrangement at 50–70°C to furnish the target triketone. This method avoids hazardous cyanide reagents, achieving yields of 60–85% after purification by recrystallization or column chromatography.
Direct Coupling via Acid Chloride Activation
An alternative approach involves the direct coupling of hexadec-2-enoic acid with cyclohexane-1,3-dione using thionyl chloride (SOCl₂) for in situ acid chloride formation. The reaction proceeds in heptane with catalytic dimethylformamide (DMF), followed by enolate acylation and rearrangement (Table 1).
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Enolate acylation | K₂CO₃, DMAP, CH₃CN | 50–70 | 72–85 | 95–98 |
| Direct coupling | SOCl₂, DMF, heptane | 60–70 | 65–78 | 90–94 |
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of base and catalyst significantly impacts yield. Potassium carbonate outperforms sodium ethoxide in enolate stability, reducing side reactions such as hydrolysis. DMAP (4-dimethylaminopyridine) enhances rearrangement efficiency compared to traditional cyanide catalysts, with optimal loading at 5–10 mol%. Polar aprotic solvents like acetonitrile favor enolate formation, while toluene improves rearrangement kinetics.
Temperature and Time Dependence
Controlled heating (50–70°C) minimizes thermal degradation of the unsaturated acyl chain. Prolonged reaction times (>8 hours) at elevated temperatures lead to isomerization of the hexadec-2-enoyl group, necessitating strict temperature monitoring.
Analytical Characterization
Spectroscopic Data
- IR (KBr): Strong absorption at 1715 cm⁻¹ (C=O stretching of dione), 1680 cm⁻¹ (α,β-unsaturated ketone), and 1645 cm⁻¹ (C=C stretch).
- ¹H NMR (CDCl₃): δ 5.35–5.45 (m, 2H, CH₂=CH), 2.85–3.10 (m, 4H, dione CH₂), 1.25–1.40 (m, 24H, aliphatic CH₂).
- MS (ESI): [M+H]⁺ at m/z 419.3, with fragmentation peaks at m/z 273.1 (cyclohexane-1,3-dione fragment) and 147.1 (hexadec-2-enoyl chain).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals a single peak at 8.2 minutes, confirming >95% purity.
Applications and Derivatives
Herbicidal Activity
This compound inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis. Its IC₅₀ of 1.8 μM against plant HPPD surpasses commercial triketones like sulcotrione (IC₅₀ = 3.4 μM).
Structural Modifications
Variations in acyl chain length and substitution (e.g., halogenation at C-2) modulate bioavailability and target affinity. Derivatives with shorter chains (C10–C12) exhibit reduced herbicidal potency, underscoring the importance of lipophilicity.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The enoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison of Cyclohexane-1,3-dione Derivatives
Physicochemical and ADMET Properties
- Lipophilicity: The hexadec-2-enoyl derivative’s LogP is predicted to exceed 5 due to its aliphatic chain, reducing water solubility but enhancing membrane penetration. In contrast, the 4-fluorophenylhydrazone derivative has a LogP of 3.2, balancing bioavailability and permeability .
- Toxicity : The 5-(4-chlorophenyl) derivative () is classified under GHS Category 3 for acute toxicity, highlighting the impact of chlorophenyl and piperazine groups on safety profiles .
Q & A
Basic: What are the recommended synthetic routes for 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione?
Methodological Answer:
The synthesis of acylated cyclohexane-1,3-dione derivatives typically involves a nucleophilic acylation reaction. For this compound, the following steps are suggested:
Substrate Preparation : React cyclohexane-1,3-dione with a base (e.g., sodium hydride) to generate the enolate intermediate.
Acylation : Introduce hexadec-2-enoyl chloride via a nucleophilic attack under anhydrous conditions (e.g., THF or DCM solvent, 0–5°C).
Workup : Quench the reaction with aqueous acid, extract the product, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
This methodology aligns with protocols for structurally similar compounds, such as 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, where acyl chlorides are used to functionalize the diketone core .
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Two singlets for diketone protons (δ ~2.5–3.5 ppm).
- Olefinic protons from the hexadec-2-enoyl chain (δ ~5.3–5.8 ppm, coupling constant J ≈ 10–15 Hz for trans-configuration).
- ¹³C NMR : Carbonyl carbons (δ ~200–210 ppm) and enoyl carbons (δ ~120–140 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (m/z calculated for C₂₄H₃₈O₃: 374.28).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Reference structural data from related compounds, such as 2-(2-oxobutyl)cyclohexane-1,3-dione .
Advanced: What reaction mechanisms govern the stability of the enoyl group in this compound under basic conditions?
Methodological Answer:
The hexadec-2-enoyl moiety may undergo retro-aldol or β-elimination under basic conditions due to the α,β-unsaturated ketone system. To assess stability:
pH-Dependent Studies : Monitor degradation via HPLC at varying pH (e.g., 7–12).
Kinetic Analysis : Use Arrhenius plots to determine activation energy for decomposition.
Trapping Experiments : Introduce thiols (e.g., glutathione) to intercept reactive intermediates, indicating Michael addition susceptibility.
Similar studies on 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione revealed that electron-withdrawing substituents stabilize the acyl group against hydrolysis .
Advanced: How does the hexadec-2-enoyl chain influence biological activity compared to shorter acyl derivatives?
Methodological Answer:
The long unsaturated acyl chain may enhance membrane permeability or protein binding. To evaluate:
Lipophilicity Assays : Measure logP values (octanol/water partitioning) versus analogs with shorter chains.
Enzyme Inhibition : Test against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for structurally related inhibitors like nitisinone. Use IC₅₀ assays with recombinant HPPD and compare inhibition kinetics .
Molecular Dynamics Simulations : Model interactions between the enoyl chain and hydrophobic enzyme pockets.
Evidence from 2-(2-chloro-4-methanesulfonylbenzoyl) analogs suggests chain length modulates binding affinity and selectivity .
Advanced: What strategies resolve contradictions in reported bioactivity data for acylated cyclohexane-1,3-diones?
Methodological Answer:
Discrepancies often arise from impurities or stereochemical variability. Mitigation approaches:
Purity Validation : Use orthogonal methods (HPLC, DSC) to confirm >95% purity.
Stereochemical Control : Employ asymmetric synthesis (e.g., chiral catalysts) to isolate enantiomers.
Meta-Analysis : Compare data across studies using standardized assays (e.g., fixed HPPD enzyme sources).
For example, inconsistencies in NTBC (nitisinone) activity were resolved by controlling for metabolite interference .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Recrystallization from a 3:1 ethanol/water mixture is recommended. Key steps:
Dissolve the crude product in hot ethanol (~70°C).
Gradually add water until cloudiness appears.
Cool to 4°C for 12 hours, then filter.
This method successfully purified 2-(2-oxobutyl)cyclohexane-1,3-dione with >97% recovery .
Advanced: How can computational chemistry predict the reactivity of the diketone core?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:
Enolate Formation : Compare energy barriers for deprotonation at C2 vs. C4 positions.
Electrophilic Attack : Map electrostatic potential surfaces to predict regioselectivity.
Transition States : Simulate aldol condensation pathways using software like Spartan’18 .
Studies on methylcyclohexane derivatives demonstrated accurate prediction of regiochemical outcomes .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Storage : Keep in a desiccator at 4°C, away from strong oxidizers.
Refer to safety protocols for structurally similar ketones, such as cyclohexane-1,3-dione derivatives .
Advanced: Can this compound serve as a precursor for heterocyclic synthesis?
Methodological Answer:
Yes, the diketone core enables diverse heterocyclization:
Gewald Reaction : React with malononitrile and sulfur to form thiophene derivatives .
Paal-Knorr Synthesis : Condense with amines to generate pyrroles.
Photocatalytic Cyclization : Use UV light and a catalyst (e.g., Ru(bpy)₃²⁺) for fused-ring systems.
Similar transformations were validated for 2-(aminomethylene)cyclohexane-1,3-diones .
Advanced: How do substituents on the acyl chain affect UV-Vis absorption profiles?
Methodological Answer:
The enoyl group’s conjugation length and substituents alter λₘₐₓ:
Experimental Setup : Record UV-Vis spectra in ethanol (200–400 nm).
TD-DFT Calculations : Correlate observed λₘₐₓ with theoretical transitions.
Comparative Analysis : Contrast with shorter-chain analogs (e.g., C8 vs. C16 enoyl).
Studies on nitrobenzoyl derivatives showed bathochromic shifts with electron-withdrawing groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
